O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine
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Overview
Description
O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine is a chemical compound with the molecular formula C9H8N2O5. It is known for its applications in various fields, including chemistry and pharmaceuticals. The compound is characterized by the presence of an acetyl group, a nitrobenzoyl group, and a hydroxylamine moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine typically involves the reaction of p-nitrobenzoyl chloride with hydroxylamine, followed by acetylation. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction. The process generally requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetyl and nitrobenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted hydroxylamine derivatives .
Scientific Research Applications
O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine involves its interaction with molecular targets through its functional groups. The acetyl and nitrobenzoyl groups can participate in electrophilic and nucleophilic reactions, respectively, while the hydroxylamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and enzyme activities, contributing to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
O-Benzoylhydroxylamine: Similar structure but lacks the acetyl group.
N-Hydroxybenzamide: Contains a hydroxylamine group but differs in the acyl substituent.
p-Nitrobenzohydroxamic Acid: Similar nitrobenzoyl group but with a hydroxamic acid moiety.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance .
Properties
IUPAC Name |
[(4-nitrobenzoyl)amino] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-6(12)16-10-9(13)7-2-4-8(5-3-7)11(14)15/h2-5H,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCQHHXNQRYLBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936477 |
Source
|
Record name | N-(Acetyloxy)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613-81-6 |
Source
|
Record name | Hydroxylamine, O-acetyl-N-(p-nitrobenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Acetyloxy)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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